Magnesium zirconium trioxide

Descripción general

Descripción

Magnesium zirconium trioxide is a compound that involves magnesium, zirconium, and oxygen . It’s often used in scientific research and development . The compound is part of a class of materials known as metal oxides, which are widely used in various fields due to their unique properties . Magnesium alloys, for instance, are highly sought after in aerospace, biomedical, and automotive applications due to their superior properties such as low-density, high strength, and high biocompatibility .

Synthesis Analysis

The synthesis of magnesium zirconium trioxide involves several steps. A 3D flower-shaped bimetallic nanocomposite zirconium magnesium oxide (ZMO) was prepared for the first time using a controlled solution combustion method with triethanolamine (TEA) as a fuel and chelating agent . Another method involves the use of citric acid and urea as modifiers on the nanocomposite .Molecular Structure Analysis

The molecular structure of magnesium zirconium trioxide is complex. Magnesium oxide (MgO) nanomaterial was prepared via a straightforward co-precipitation method and subjected to comprehensive characterization. Structural analysis employing powder X-ray diffraction confirmed the crystallization of MgO in a face-centered cubic structure . Zirconium oxide exhibits three well-defined crystal structures, i.e., monoclinic, tetragonal, and cubic .Chemical Reactions Analysis

The chemical reactions involving magnesium zirconium trioxide are complex and varied. Detailed monographs on the analytical chemistry of zirconium, which is widely used in all fields of modern science and technology, were published in the 1960s–1970s of the last century . The reaction mechanism was mainly based on ion exchange between hydroxy and fluoride ions .Physical And Chemical Properties Analysis

The physical and chemical properties of magnesium zirconium trioxide are unique. The actual density of cast AZ31B alloy was 1.761±0.02 g/cc, and the incorporation of nano ZrO2 in AZ31B alloy was raised nominally with a mean value of 1.09% .Aplicaciones Científicas De Investigación

Biodegradable Magnesium-Based Alloys in Biomedicine

Specific Scientific Field

Biomedical Engineering

Summary of the Application

Biodegradable magnesium (Mg) alloys have attracted the attention of many researchers due to their mechanical properties, excellent biocompatibility, and unique biodegradability . Many Mg alloy implants have been successfully applied in clinical medicine, and they are considered to be promising biological materials .

Methods of Application or Experimental Procedures

The research progress in biodegradable Mg alloys includes research on high-performance Mg alloys, bioactive coatings, and actual or potential clinical applications of Mg alloys .

Results or Outcomes

The Mg ions released from the alloy showed good biological activity . This article has a guiding significance for future development and application of high-performance biodegradable Mg alloys, promoting the future advancement of the magnesium alloy research field, especially in biomedicine .

Functional Zirconium-Based Metal-Organic Frameworks

Specific Scientific Field

Chemistry

Summary of the Application

Zirconium-based metal-organic frameworks (Zr-MOFs) have been explored for applications including but not limited to water adsorption, gas storage and separation, heterogeneous catalysis, and chemical sensing . Zr-MOFs serve as a major class of functional MOFs thanks to their high thermal, chemical and hydrolytic stability, large surface area, and tunable structures with the versatile connectivity .

Methods of Application or Experimental Procedures

The design and synthesis of zirconium-based MOFs as well as their applications are highlighted in the research . Reticular chemistry can direct the rational design and synthesis of functional Zr-MOFs and describe their structure–property relationship .

Results or Outcomes

Synthetic strategies, including isoreticular expansion, linker functionalization, node functionalization, and defect engineering, are used as toolkits to construct tailored material for specific applications .

Direcciones Futuras

The future research directions for magnesium zirconium trioxide are promising. The progress of MAO coatings containing ZrO2 on magnesium alloys from four aspects: electrolyte compositions, electrical parameters, the two-step MAO process, and post-treatment of MAO coating are being critically summarized . The 3D flower-shaped bimetallic nanocomposite zirconium magnesium oxide (ZMO) could be used as a potential defluoridation agent for fluoride-containing groundwater treatment .

Propiedades

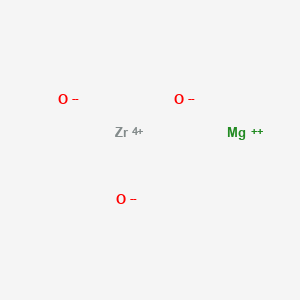

IUPAC Name |

magnesium;oxygen(2-);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Zr/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOYEYQQFRGUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Mg+2].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923325 | |

| Record name | Magnesium zirconium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium zirconium trioxide | |

CAS RN |

12032-31-4 | |

| Record name | Magnesium zirconium oxide (MgZrO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium zirconium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)